molecular formula C19H27N3O4 B5615954 8-(2-methoxyisonicotinoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

8-(2-methoxyisonicotinoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5615954
M. Wt: 361.4 g/mol
InChI Key: PWAKXTVNTOUZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been explored for their potential as antihypertensive agents and muscarinic agonists. The synthesis involves a variety of starting materials and reaction conditions to introduce the desired functional groups at specific positions on the diazaspirodecanone backbone. For instance, Caroon et al. (1981) describe the preparation of a series with different substituents for antihypertensive screening, highlighting the versatility of synthetic routes for functionalization at the 8-position of the spiro compound (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decan-3-ones is characterized by the presence of a spiro linkage that integrates a five-membered lactam ring and a larger cycloalkane ring. This structural motif is pivotal for the compounds' biological activity, with variations in substituents affecting their pharmacological profile. Studies on the molecular structure, including X-ray crystallography and NMR spectroscopy, provide insights into the conformational preferences of these molecules and their interactions with biological targets.

Chemical Reactions and Properties

Diazaspiro[4.5]decan-3-ones undergo a range of chemical reactions, including halocyclization, which has been employed to synthesize 8-(polyfluoroalkoxy)-1-azaspiro[4.5]deca-3,6,9-trien-2-ones, showcasing the reactivity of the N-arylpropynamide precursor toward electrophilic ipso-halocyclization with polyfluoroalkyl alcohols (Wang et al., 2009).

properties

IUPAC Name

2-(3-methoxypropyl)-8-(2-methoxypyridine-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-25-11-3-8-22-14-19(13-17(22)23)5-9-21(10-6-19)18(24)15-4-7-20-16(12-15)26-2/h4,7,12H,3,5-6,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAKXTVNTOUZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCN(CC2)C(=O)C3=CC(=NC=C3)OC)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Methoxyisonicotinoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.